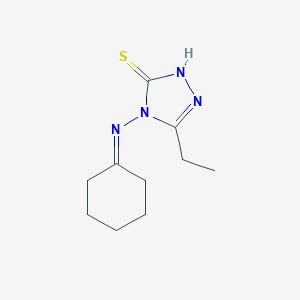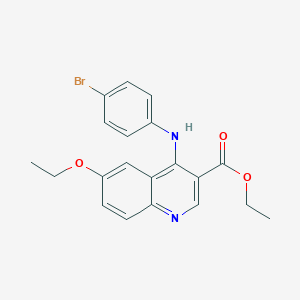![molecular formula C17H13N5O5S B255533 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is commonly known as 'PNPB' and is used as a reagent in biochemical studies.
Mecanismo De Acción
PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds. When PNPB is hydrolyzed by an enzyme, it releases a yellow product that can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
PNPB does not have any direct biochemical or physiological effects on living organisms. It is a chemical compound that is used as a reagent in biochemical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PNPB as a reagent in biochemical studies is its high specificity. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the assay of proteases and amidases.
One of the limitations of using PNPB is its sensitivity to pH and temperature. PNPB hydrolysis is pH-dependent, and the rate of hydrolysis decreases at low pH values. Similarly, the rate of hydrolysis of PNPB decreases at high temperatures.
Direcciones Futuras
There are several future directions for the use of PNPB in scientific research. One possible direction is the use of PNPB in the study of the binding of small molecules to proteins. PNPB can be used as a substrate for the assay of proteases and amidases, and this assay can be used to screen small molecules for their ability to bind to proteins.
Another possible direction is the use of PNPB in the study of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the study of enzyme kinetics.
Conclusion:
In conclusion, 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has potential applications in various fields of science. It is commonly used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme. PNPB has several advantages, including its high specificity, but it also has limitations, such as its sensitivity to pH and temperature. There are several future directions for the use of PNPB in scientific research, including the study of the binding of small molecules to proteins and the study of enzyme kinetics.
Métodos De Síntesis
PNPB can be synthesized by a series of chemical reactions involving the reaction of 4-nitrobenzoyl chloride with 4-(pyrimidin-2-ylsulfamoyl)aniline in the presence of a base. This reaction results in the formation of PNPB as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PNPB is widely used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. It is used to measure the activity of enzymes that catalyze the hydrolysis of amide bonds. PNPB is also used as a substrate for the assay of proteases and amidases. In addition, PNPB is used in the study of the binding of small molecules to proteins.
Propiedades
Nombre del producto |
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C17H13N5O5S |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13N5O5S/c23-16(12-2-6-14(7-3-12)22(24)25)20-13-4-8-15(9-5-13)28(26,27)21-17-18-10-1-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |
Clave InChI |
GZBXKHAMLCUICM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)


